Product packaging for But-1-enyl-p-tolyl sulphone(Cat. No.:CAS No. 111895-49-9)

But-1-enyl-p-tolyl sulphone

Cat. No.: B221138
CAS No.: 111895-49-9
M. Wt: 210.29 g/mol
InChI Key: CGOCKBRDRHIVRU-RUDMXATFSA-N
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Description

But-1-enyl-p-tolyl sulphone is a high-purity, well-characterized unsaturated sulphone of significant interest in fundamental chemical and materials research. Its primary research value lies in the field of thermochemistry, where it has been specifically used in studies to determine the precise heats of combustion and formation of unsaturated sulphones . Research into compounds like this compound helps scientists understand energetic properties and the lack of conjugation transmission through the sulphone group, which is critical for advanced materials design . This compound is provided with comprehensive analytical data for researcher verification. Its molecular formula is C11H14O2S with a molecular weight of 210.29 g/mol . Key identifiers include the CAS Registry Number 111895-49-9 , with available SMILES and InChI keys to support compound identification and digital cataloging. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2S B221138 But-1-enyl-p-tolyl sulphone CAS No. 111895-49-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111895-49-9

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-[(E)-but-1-enyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C11H14O2S/c1-3-4-9-14(12,13)11-7-5-10(2)6-8-11/h4-9H,3H2,1-2H3/b9-4+

InChI Key

CGOCKBRDRHIVRU-RUDMXATFSA-N

SMILES

CCC=CS(=O)(=O)C1=CC=C(C=C1)C

Isomeric SMILES

CC/C=C/S(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCC=CS(=O)(=O)C1=CC=C(C=C1)C

Synonyms

1-[(E)-but-1-enyl]sulfonyl-4-methyl-benzene

Origin of Product

United States

Synthetic Methodologies for But 1 Enyl P Tolyl Sulphone

Oxidation-Based Approaches to Sulfone Synthesis

Oxidation of the sulfur atom in a precursor molecule is a fundamental and widely employed method for the synthesis of sulfones. This can be accomplished through various techniques, including the direct oxidation of the corresponding but-1-enyl-p-tolyl sulfide (B99878).

Oxidation of Corresponding Sulfides

The direct oxidation of but-1-enyl-p-tolyl sulfide is a common route to but-1-enyl-p-tolyl sulphone. This transformation can be achieved using stoichiometric oxidants, catalytic systems, or more environmentally friendly "green" methods.

Stoichiometric oxidation involves the use of at least a molar equivalent of an oxidizing agent to convert the sulfide to the sulfone. A variety of reagents have been developed for this purpose. For instance, traditional oxidants like chromic acid in glacial acetic acid can be used, although they often lead to over-oxidation to the sulfone, making selective conversion to the sulfoxide (B87167) challenging. jchemrev.com Another common reagent is sodium periodate (B1199274) (NaIO4). jchemrev.comacs.orgorganic-chemistry.org The combination of potassium iodide and sodium periodate in the presence of acetic acid has been shown to efficiently convert alkenes and aryl sulfinates to vinyl sulfones. researchgate.net Iodosobenzene and iodoxybenzoic acid (IBX) are also effective oxidants for the conversion of sulfides. jchemrev.com

A study on the oxidation of various sulfides demonstrated that using sodium chlorite (B76162) (NaClO2) in the presence of hydrochloric acid (HCl) in an organic solvent like acetonitrile (B52724) can yield sulfones in high yields. mdpi.com For example, diphenyl sulfide was converted to diphenyl sulfone in 96% yield. mdpi.com

Oxidant SystemSubstrateProductYieldReference
NaClO2 / HClDiphenyl sulfideDiphenyl sulfone96% mdpi.com

This table showcases the yield of a sulfone using a stoichiometric oxidation method.

Catalytic oxidation methods are often preferred due to their efficiency and reduced waste. These systems utilize a sub-stoichiometric amount of a catalyst that is regenerated in the reaction cycle, with a stoichiometric amount of a terminal oxidant.

Hydrogen peroxide (H2O2) is a common and environmentally benign terminal oxidant used in these systems. nih.govresearchgate.net Various metal-based catalysts have been developed to activate H2O2 for the selective oxidation of sulfides. For example, a composite metal oxide catalyst, LiNbMoO6, has been shown to effectively catalyze the oxidation of allylic sulfides to sulfones using H2O2, without epoxidation of electron-rich double bonds. acs.orgorganic-chemistry.orgnih.govacs.orgorganic-chemistry.org The selectivity towards the sulfone is controlled by the stoichiometry of the hydrogen peroxide. acs.orgorganic-chemistry.orgnih.govacs.org Molybdenum (VI) based catalysts, such as ammonium (B1175870) heptamolybdate, have also been used with H2O2 for the efficient oxidation of sulfides to sulfones at room temperature, tolerating a variety of sensitive functional groups. researchgate.net Tantalum carbide and niobium carbide have also been reported as catalysts for the oxidation of sulfides to sulfoxides and sulfones, respectively, with hydrogen peroxide. organic-chemistry.org

Flavin-based catalysts have also been employed for the highly chemoselective oxidation of allylic and vinylic sulfides to their corresponding sulfoxides with hydrogen peroxide, effectively suppressing sulfone formation. acs.org

Catalyst SystemOxidantSubstrate TypeProductReference
LiNbMoO6H2O2Allylic SulfidesAllylic Sulfones acs.orgorganic-chemistry.orgnih.govacs.orgorganic-chemistry.org
Ammonium HeptamolybdateH2O2Various SulfidesSulfones researchgate.net
Niobium CarbideH2O2Various SulfidesSulfones organic-chemistry.org

This table presents various catalytic systems for the oxidation of sulfides to sulfones.

Green chemistry principles aim to develop more environmentally friendly chemical processes. In the context of sulfide oxidation, this often involves the use of non-toxic catalysts and benign oxidants like molecular oxygen or hydrogen peroxide. nih.govorganic-chemistry.orgresearchgate.net

An organocatalytic method using 2,2,2-trifluoroacetophenone (B138007) as a catalyst and hydrogen peroxide as the oxidant provides a green and efficient route to sulfones. organic-chemistry.orgorganic-chemistry.org The reaction conditions can be tuned to selectively produce either the sulfoxide or the sulfone. organic-chemistry.org Another catalyst-free approach utilizes oxone (2KHSO5·KHSO4·K2SO4) as the oxidant, where the choice of solvent dictates the product; ethanol (B145695) favors the sulfoxide, while water promotes the formation of the sulfone. rsc.org

Iron(III) complexes, such as a solid β-cyclodextrin-FeBr3 complex, have been used as catalysts with oxygen from the air as the terminal oxidant, representing a highly green methodology. conicet.gov.ar

MethodOxidantKey FeatureReference
OrganocatalysisH2O22,2,2-Trifluoroacetophenone catalyst organic-chemistry.orgorganic-chemistry.org
Catalyst-freeOxoneSolvent-controlled selectivity rsc.org
Iron CatalysisO2 (air)Environmentally benign catalyst and oxidant conicet.gov.ar

This table highlights some green chemistry approaches for sulfide oxidation.

Catalytic Oxidation Systems

Preparation via Sulfonylation Reactions

Vinylic sulfones like this compound can also be synthesized through sulfonylation reactions, which involve the formation of a carbon-sulfur bond.

A nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides provides a route to a wide range of vinylic sulfones in very good yields. organic-chemistry.org Copper-catalyzed reactions of sodium sulfinates with alkenes or alkynes also yield (E)-alkenyl sulfones stereoselectively. organic-chemistry.orgresearchgate.net Furthermore, silver-catalyzed sulfonylation of styrenes has been demonstrated as an efficient method for producing E-vinylic sulfones. rsc.org

Electrochemical methods offer another avenue for sulfonylation. An electrochemical approach for the synthesis of vinyl sulfones from sodium sulfinates and olefins has been developed. organic-chemistry.org Additionally, visible-light-induced decarboxylative sulfonylation of cinnamic acids using various sulfonyl sources has been shown to be an efficient method. acs.org

Rearrangement Strategies for Vinylic Sulfone Formation

Rearrangement reactions provide an alternative synthetic strategy for accessing vinylic sulfones. N-heterocyclic carbenes (NHCs) have been shown to catalyze the rearrangement of 1,1-bis(arylsulfonyl)ethylenes to the corresponding trans-1,2-bis(phenylsulfonyl) isomers. nih.gov This process involves a conjugate addition of the NHC, followed by ejection and re-addition of a sulfinate ion. nih.gov

Another example involves the isomerization of phenyl trans-1-propenyl sulfone to phenyl 2-propenyl sulfone, which is catalyzed by the benzenesulfinate (B1229208) anion. acs.org An iridium-catalyzed rearrangement of allyl sulfinates has also been discovered to afford vinylic sulfones in excellent yields and with complete E-selectivity. thieme-connect.com

Rearrangement of Sulphenate Esters

The nih.govresearchgate.net-sigmatropic rearrangement of allylic sulfenates to allylic sulfoxides, known as the Mislow-Evans rearrangement, is a key reversible process in organosulfur chemistry. nih.govresearchgate.net While the equilibrium generally favors the sulfoxide, the intermediate sulfenate can be trapped, which is a cornerstone of its synthetic utility. nih.gov Specifically, cis- and trans-but-2-enyl toluene-p-sulphenates undergo stereoselective rearrangement, consistent with a nih.govresearchgate.net-sigmatropic mechanism, to form the corresponding sulphones. researchgate.net This type of rearrangement has been extensively studied and applied in asymmetric synthesis due to the potential for chirality transfer. researchgate.net

Sigmatropic Rearrangements in Related Systems

The nih.govresearchgate.net-sigmatropic rearrangement is a broadly applicable and powerful tool in organic synthesis. semanticscholar.org This class of reactions includes the conversion of allylic sulfoxides to allylic sulfenates, which is a reversible process. nih.gov The utility of this rearrangement is expanded by coupling it with other stereocontrolled reactions. nih.gov For instance, the rearrangement of allylic arenesulfinates to allylic aryl sulphones proceeds through a concerted mechanism and is known for its high stereoselectivity and efficiency. semanticscholar.org

Metal-catalyzed nih.govresearchgate.net-sigmatropic rearrangements of sulfonium (B1226848) ylides, often referred to as the Doyle-Kirmse reaction, offer a direct route to homoallylic sulfides. rsc.org This method involves the generation of a sulfonium ylide from an allyl sulfide and a metal-carbenoid. rsc.org Palladium-catalyzed domino sequences have also been developed, involving the generation of sulfenate anions from allylic sulfoxides via a Mislow-Braverman-Evans rearrangement, followed by arylation to produce aryl sulfoxides. acs.org

Olefinic Transformations for this compound Preparation

The formation of the olefinic bond in this compound can be accomplished through elimination reactions of suitable precursors and coupling reactions involving vinylic intermediates.

Elimination Reactions Preceding Olefin Formation

The synthesis of unsaturated sulphones often involves elimination reactions. For example, ω-bromoalkyl p-tolyl sulphones undergo elimination reactions in the presence of a base. rsc.org The reaction of 3-bromopropyl p-tolyl sulphone with sodium ethoxide leads to the formation of an elimination product alongside substitution and cyclization products. rsc.org While specific examples for the direct synthesis of this compound via this method are not detailed in the provided information, the general principle of creating a double bond through elimination from a saturated precursor is a fundamental synthetic strategy.

Coupling Reactions Involving Vinylic Precursors

Vinylic sulphones can be synthesized through various coupling reactions. One such method involves the reaction of vinylic halides with sodium sulfinates. thieme-connect.de For instance, the coupling of vinylic halides with sodium sulfinates in boiling water, with the aid of an acid and a phase-transfer catalyst, yields E-alk-1-enyl sulphones. thieme-connect.de Another approach is the sulfonylation of alk-1-enylboronic acids. thieme-connect.de The reaction of alkenes with sodium arenesulfinates in the presence of potassium iodide and sodium periodate also provides an efficient route to vinyl sulphones. researchgate.net

The following table summarizes data on the synthesis of vinyl sulphones from alkenes and sodium arenesulfinates:

EntryAlkeneArene SulfinateProductYield (%)Time (h)
1StyreneSodium p-toluenesulfinate(E)-1-Phenyl-2-(p-tolylsulfonyl)ethene952.5
24-MethylstyreneSodium p-toluenesulfinate(E)-1-(p-Tolyl)-2-(p-tolylsulfonyl)ethene923.0
34-MethoxystyreneSodium p-toluenesulfinate(E)-1-(4-Methoxyphenyl)-2-(p-tolylsulfonyl)ethene942.5
44-ChlorostyreneSodium p-toluenesulfinate(E)-1-(4-Chlorophenyl)-2-(p-tolylsulfonyl)ethene913.5
5IndeneSodium p-toluenesulfinate(E)-2-(p-Tolylsulfonyl)indene894.0

Table based on data from an efficient synthesis of vinyl sulfones from alkenes and aryl sulfinates. researchgate.net

Enantioselective and Diastereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is crucial for accessing specific isomers. The Mislow-Evans rearrangement is a notable example of a reaction that can be used for asymmetric synthesis due to the transfer of chirality from a stereogenic sulfur atom to a carbon atom. researchgate.net The stereoselectivity of the rearrangement of cis- and trans-but-2-enyl toluene-p-sulphenates highlights the potential for diastereoselective synthesis. researchgate.net

Furthermore, metal-catalyzed asymmetric sigmatropic rearrangements have emerged as powerful methods for enantioselective synthesis. rsc.org For example, rhodium-catalyzed nih.govresearchgate.net-rearrangements of tertiary propargylic alcohols can produce rearranged allenic alcohols with good stereoselectivities. rsc.org While a direct application to this compound is not explicitly stated, these advanced catalytic systems represent a promising avenue for its enantioselective preparation.

Chemical Reactivity and Transformation Pathways of But 1 Enyl P Tolyl Sulphone

Nucleophilic Addition Reactions to the Activated Vinyl Moiety

The electron-deficient nature of the double bond in but-1-enyl-p-tolyl sulphone facilitates nucleophilic addition reactions. ontosight.ai This reactivity is a cornerstone of its synthetic utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl or other electron-withdrawing group, is a prominent reaction pathway for this compound. wikipedia.org The p-tolylsulphonyl group strongly activates the vinyl system, making it an excellent Michael acceptor. rsc.org A range of nucleophiles, including carbanions derived from active methylene (B1212753) compounds, enamines, and heteroatomic nucleophiles, can participate in this reaction. The general mechanism involves the attack of the nucleophile at the β-carbon of the but-1-enyl chain, leading to the formation of a resonance-stabilized carbanion, which is subsequently protonated to yield the final adduct. masterorganicchemistry.com

While specific data for Michael additions to this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous vinyl sulphones. The following table presents representative Michael addition reactions for structurally similar α,β-unsaturated sulphones, illustrating the scope of potential nucleophiles and reaction conditions.

Michael Acceptor (Analogue)NucleophileBase/CatalystSolventProductYield (%)Ref
p-Tolyl vinyl sulphonePiperidine-BenzeneN-(2-(p-tolylsulfonyl)ethyl)piperidine- rsc.org
p-Tolyl vinyl sulphoneVarious Amines-Ethanol (B145695)β-Amino ethyl p-tolyl sulphones- rsc.org
(R;E)-3,3,3-Trifluoroprop-1-enyl p-tolyl sulphoxideLithiated ester enolates-THFDiastereomeric adductsHigh rsc.org

The Michael addition to this compound can generate up to two new stereocenters, at the α and β positions relative to the sulphonyl group. Achieving stereocontrol in these reactions is a significant aspect of their synthetic application. The diastereoselectivity of the addition is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of chiral auxiliaries or catalysts. beilstein-journals.org

For instance, in reactions involving chiral nucleophiles or chiral auxiliaries on the Michael acceptor, high levels of diastereoselectivity can be achieved. The stereochemical outcome is often rationalized by considering the formation of a six-membered ring-like transition state, where steric interactions are minimized. In the case of additions to acyclic systems like this compound, the conformational preferences of the starting material and the transition state play a crucial role in determining the facial selectivity of the nucleophilic attack. rsc.org While specific studies on this compound are scarce, research on related systems like N-p-tolyl S-phenyl S-prop-2-enyl sulfoximine (B86345) has shown that conjugate additions can be highly diastereoselective. rsc.org

In multifunctional molecules, the chemoselective addition of a nucleophile to the activated double bond of this compound over other electrophilic sites is a key consideration. The high electrophilicity of the β-carbon, conferred by the sulphonyl group, generally ensures high chemoselectivity for conjugate addition with soft nucleophiles. acs.org

Regioselectivity becomes important when the nucleophile itself possesses multiple reactive sites or when the substrate has more than one electrophilic center. For this compound, nucleophilic attack is expected to occur exclusively at the β-carbon (1,4-addition) due to the strong activating effect of the sulphonyl group. This is in contrast to harder nucleophiles, which might favor 1,2-addition to a carbonyl group if one were present in the molecule. The regioselectivity of Michael additions to asymmetric divinylic compounds has been studied, and it was found that the more activated vinyl unit is preferentially attacked. acs.org

Organometallic reagents are powerful nucleophiles capable of undergoing conjugate addition to α,β-unsaturated sulphones. Organocuprates (Gilman reagents) are particularly effective for 1,4-additions, while more reactive organometallic species like organolithium or Grignard reagents may lead to a mixture of 1,2- and 1,4-addition products, or other side reactions. acs.org The use of copper catalysis is often crucial for achieving high regioselectivity in the conjugate addition of organometallic reagents. beilstein-journals.org

The stereochemistry of these additions can be controlled, often with high diastereoselectivity, by employing chiral ligands in catalytic systems or by using substrates with chiral auxiliaries. beilstein-journals.org For example, the conjugate addition of lithiated N-p-tolyl S-phenyl S-prop-2-enyl sulfoximine to acyclic enones has been shown to be highly diastereoselective. rsc.org While direct data for this compound is limited, it is expected to react with organocuprates to yield the corresponding β-alkylated sulphones.

The following table illustrates the types of organometallic reagents and conditions used for conjugate additions to related α,β-unsaturated systems.

Substrate (Analogue)Organometallic ReagentCatalyst/AdditiveSolventProductDiastereomeric RatioYield (%)Ref
Acyclic EnonesLithiated N-p-tolyl S-phenyl S-prop-2-enyl sulfoximine-THF1,4-Adductsup to 94:645-90 rsc.org
Cyclic EnonesLithiated N-p-tolyl S-phenyl S-prop-2-enyl sulfoximine-THF1,4-Adducts47:25:14:1492 rsc.org
1-Phenylseleno-2-(p-toluenesulfonyl)ethyneRCu(CN)Li--β,β-Disubstituted vinyl sulphones-- acs.org

Michael-Type Additions

Stereocontrol in Michael Additions

Elimination-Addition Reactions and Their Mechanisms

This compound can participate in elimination-addition sequences. These reactions typically involve the elimination of a leaving group to form a reactive intermediate, which then undergoes nucleophilic addition.

In the presence of a base, the adducts formed from the nucleophilic addition to this compound can undergo elimination of the p-toluenesulphinyl group. For instance, the addition of an amine to an acetylenic sulphone, a related system, can be followed by elimination. cdnsciencepub.com More directly, base-promoted elimination reactions of ω-bromoalkyl p-tolyl sulphones have been studied, providing insight into the factors governing elimination versus substitution. thieme-connect.de

The mechanism of base-mediated elimination can vary. In many cases, particularly with a good leaving group and a strong base, an E2 mechanism is favored. However, for substrates with an acidic proton and a poorer leaving group, an E1cB (Elimination Unimolecular conjugate Base) mechanism can operate. orgoreview.com In the context of adducts of this compound, the acidity of the α-proton to the sulphonyl group is enhanced, making an E1cB pathway plausible under certain basic conditions. This would involve the formation of a carbanion intermediate, followed by the departure of the p-tolylsulphonyl group. The specific pathway is influenced by the substrate structure, the base, the solvent, and the temperature. mdpi.comresearchgate.net

Influence of Substituent Effects on Reaction Rates

The reactivity of this compound is significantly influenced by the electronic nature of substituents on the aromatic ring. The sulfonyl group is strongly electron-withdrawing, which polarizes the C=C double bond, making the β-carbon electrophilic and the α-protons acidic. Substituents on the p-tolyl ring can modulate these effects.

Electron-withdrawing groups (EWGs) on the aromatic ring increase the inductive effect of the sulfonyl group. researchgate.net This enhances the electrophilicity of the β-carbon, thereby increasing the rate of nucleophilic addition reactions. Conversely, electron-donating groups (EDGs) decrease the electron-withdrawing nature of the sulfonyl moiety, which can lead to a reduction in reaction rates for nucleophilic attacks. researchgate.net The p-methyl group on the tolyl ring is a weak electron-donating group, which slightly attenuates the reactivity compared to an unsubstituted phenyl sulphone.

Studies on related substituted phenyl sulfones have established linear correlations between reaction rates and Hammett substituent constants (σ). For instance, the acidity of substituted phenyl phenacyl sulfones was shown to have a positive ρ value of +2.01, indicating that electron-withdrawing substituents stabilize the corresponding carbanion, thereby increasing acidity. researchgate.net A similar trend is expected for reactions involving the deprotonation of the α-carbon of this compound.

Table 1: Predicted Influence of Hypothetical Substituents on the Aromatic Ring on the Reaction Rates of this compound Derivatives

Substituent at para-positionElectronic EffectPredicted Effect on β-Carbon ElectrophilicityPredicted Rate of Nucleophilic Addition
-NO₂Strongly Electron-WithdrawingStrongly IncreasedFastest
-CNStrongly Electron-WithdrawingIncreasedFaster
-ClWeakly Electron-WithdrawingSlightly IncreasedSlightly Faster
-H (Phenyl)Neutral (Reference)ReferenceReference
-CH₃ (Tolyl)Weakly Electron-DonatingSlightly DecreasedSlightly Slower
-OCH₃Strongly Electron-DonatingDecreasedSlower

Cycloaddition Reactions Involving this compound

The activated double bond in this compound makes it an excellent substrate for cycloaddition reactions, where it typically serves as the 2π-electron component.

Diels-Alder Reactions and Related Pericyclic Processes

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, this compound functions as a potent dienophile. wikipedia.orgebsco.com The electron-withdrawing sulfonyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene. libretexts.org Phenyl vinyl sulphone, a closely related compound, is well-established as an effective dienophile that reacts with a variety of dienes to form cyclohexene (B86901) adducts. pageplace.de

The reaction is highly regioselective due to the strong directing effect of the sulfonyl group. pageplace.de When reacting with an unsymmetrical diene, the "ortho" or "para" adduct is typically favored, consistent with frontier molecular orbital theory predictions. Following the cycloaddition, the sulfonyl group can be reductively removed, making this compound a synthetic equivalent of but-1-ene in these transformations. pageplace.de

Table 2: Hypothetical Diels-Alder Reactions of this compound

DieneExpected Major ProductReaction Type
Buta-1,3-diene4-Ethyl-3-(p-tolylsulfonyl)cyclohex-1-ene[4+2] Cycloaddition
Isoprene (2-Methylbuta-1,3-diene)4-Ethyl-1-methyl-2-(p-tolylsulfonyl)cyclohex-1-ene ("para" adduct)Regioselective [4+2] Cycloaddition
Cyclopenta-1,3-diene2-Ethyl-3-(p-tolylsulfonyl)bicyclo[2.2.1]hept-5-ene (predominantly endo isomer)Stereoselective [4+2] Cycloaddition

[3+2] and Other Cycloaddition Pathways

This compound is also a suitable partner in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. libretexts.org In these reactions, it acts as the dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. The electron-deficient nature of the double bond enhances its reactivity towards electron-rich dipoles. Research on related acetylenic sulfones shows they are highly reactive dipolarophiles. researchgate.net

Common 1,3-dipoles such as azides, nitrile oxides, and diazomethanes can be expected to react with this compound to yield various five-membered heterocycles. For example, reaction with an azide (B81097) would yield a triazoline, which could subsequently be converted to other nitrogen-containing heterocycles.

Table 3: Potential [3+2] Cycloaddition Reactions of this compound

1,3-DipoleDipole Source ExampleExpected Heterocyclic Product Class
Azide (R-N₃)Benzyl azideTriazoline
Nitrile Oxide (R-CNO)Benzonitrile oxideIsoxazoline
Diazomethane (CH₂N₂)DiazomethanePyrazoline
Nitrones (R₂C=N⁺(R)-O⁻)C-Phenyl-N-methylnitroneIsoxazolidine

Transition Metal-Catalyzed Reactions

The double bond and the sulfonyl group in this compound allow for its participation in various transformations catalyzed by transition metals. pharmacyjournal.org

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. nih.govsigmaaldrich.com While vinyl sulfones are not the most common substrates, their participation in reactions like the Heck coupling is possible. In a Heck-type reaction, this compound could potentially couple with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction would likely lead to substitution at the terminal carbon (β-position) of the double bond.

Furthermore, the sulfonyl group itself can sometimes act as a leaving group in certain nickel- or palladium-catalyzed cross-coupling reactions, although this is less common for vinyl sulfones compared to aryl sulfones. researchgate.net More commonly, this compound would be the product of a cross-coupling reaction, for example, between a p-toluenesulfonyl halide and a butenyl organometallic reagent.

Table 4: Hypothetical Cross-Coupling Reactions Involving this compound

Reaction TypeCoupling PartnerTypical CatalystPotential Product
Heck ReactionIodobenzenePd(OAc)₂ / PPh₃(E)-1-Phenyl-1-(p-tolylsulfonyl)but-2-ene
Suzuki Coupling (as product)(E)-But-1-en-1-ylboronic acid + p-Toluenesulfonyl chloridePd(PPh₃)₄This compound

Olefin Metathesis and Related Transformations

Olefin metathesis is a reaction that redistributes fragments of alkenes, catalyzed by metal alkylidene complexes, most notably those based on ruthenium or molybdenum. caltech.edu this compound, having a terminal olefin, is a suitable substrate for cross-metathesis (CM).

In a cross-metathesis reaction, this compound can be reacted with another olefin in the presence of a catalyst like a Grubbs-generation catalyst. This results in the formation of a new, substituted vinyl sulphone, with ethylene (B1197577) as a volatile byproduct that drives the reaction to completion. harvard.edu This transformation provides a powerful route to synthesize more complex and functionalized α,β-unsaturated sulfones, which are valuable synthetic intermediates. The sulfonyl group is generally well-tolerated by modern ruthenium-based metathesis catalysts. caltech.edu

Table 5: Potential Cross-Metathesis Reactions of this compound

Olefin PartnerCatalyst ExampleMajor Product
StyreneGrubbs 2nd Generation Catalyst(E)-1-(p-Tolylsulfonyl)-3-phenylprop-1-ene
Methyl acrylateHoveyda-Grubbs 2nd Generation CatalystMethyl (E)-4-(p-tolylsulfonyl)but-2-enoate
Allyl alcoholGrubbs 2nd Generation Catalyst(E)-4-(p-Tolylsulfonyl)but-2-en-1-ol

Radical Reactions and Their Application in Synthesis

The presence of the allylic system in this compound, along with the activating nature of the sulfonyl group, allows it to participate in various radical reactions. These reactions are often initiated by radical initiators like dibenzoyl peroxide (BPO) or through photoinduction. rsc.orgsci-hub.st

One significant application of radical reactions involving allylic sulfones is in cyclization reactions to form five-, six-, and seven-membered rings. rsc.orgresearchgate.net These intramolecular reactions are powerful tools for constructing complex cyclic systems. The regioselectivity of these cyclizations can often be controlled, leading to specific isomers. For instance, radical-induced cyclizations of unsaturated allylic sulfones can proceed through different modes, such as exo-6-exo, exo-6-endo, endo-6-exo, and endo-6-endo, depending on the substrate's structure. rsc.org

A key mechanistic feature of these reactions is the reversible addition of a sulfonyl radical to the double bond of the allylic sulfone. This process can lead to the formation of a more stable radical intermediate, which then drives the reaction forward. sci-hub.st For example, in the presence of a radical initiator, an unsaturated allylic sulfone can undergo a 1,3-rearrangement to a more thermodynamically stable isomer, which then cyclizes. rsc.org

The synthetic utility of these radical reactions is demonstrated by their ability to generate complex molecular architectures from relatively simple starting materials. For example, the radical cyclization of unsaturated allylic sulfones has been used to synthesize cyclopentyl sulfones. rsc.org Furthermore, photoinduced three-component reactions involving aryl/alkyl halides, a sulfur dioxide source like potassium metabisulfite, and allylic bromides can produce a variety of allylic sulfones under mild, catalyst-free conditions. rsc.org A plausible mechanism for this transformation involves the photoinduced cleavage of the carbon-halogen bond, fixation of sulfur dioxide, and the subsequent addition of the resulting sulfonyl radical to the allylic bromide. rsc.org

Table 1: Examples of Radical Reactions Involving Allylic Sulfones

Reactant(s)ConditionsProduct TypeReference
Unsaturated allylic sulfones with an electron-withdrawing groupRadical initiatorFive-, six-, and seven-membered cyclic sulfones rsc.orgresearchgate.net
Unsaturated allylic sulfonesRadical initiator (e.g., BPO in CCl₄)Isomerized cyclopentyl sulfones rsc.org
Aryl/alkyl halides, potassium metabisulfite, allylic bromidesUV irradiation, room temperatureDiverse allylic sulfones rsc.org
Potassium alkyltrifluoroborates, sulfur dioxide, allylic bromidesVisible light, photocatalystAllylic sulfones researchgate.net

Rearrangement Reactions of this compound

This compound and related allylic sulfones can undergo several types of rearrangement reactions, often promoted by thermal or acidic conditions, or through radical pathways.

A significant rearrangement is the organic-chemistry.orgmdpi.com-sigmatropic rearrangement of the corresponding sulfinate esters to form allenyl sulphones. While not a direct rearrangement of the sulphone itself, it is a key synthetic route to related rearranged products. For instance, prop-2-ynyl alcohol sulfinate esters thermally rearrange to allenyl sulphones. rsc.org

More directly, allylic p-tolyl sulphones can undergo a 1,3-rearrangement. capes.gov.br This isomerization is typically successful when the product sulphone is thermodynamically more stable than the starting material. capes.gov.br For example, α,α-dimethylallyl p-tolyl sulfone readily rearranges to the more stable prenyl sulfone under radical conditions. sci-hub.st The proposed mechanism for this transformation is a radical chain addition-elimination, where a p-toluenesulfonyl radical adds to the double bond, followed by β-scission of the resulting radical to give the rearranged product. sci-hub.st

In some cases, the 1,3-rearrangement can be induced under non-radical conditions. For instance, certain heavily substituted cyclic allylic sulphones that rearrange sluggishly under radical conditions undergo smooth isomerization when heated in an acetic acid-water mixture, suggesting a dissociation-recombination mechanism involving an ion pair. sci-hub.stcapes.gov.br

The Julia-Kocienski olefination, a modification of the Julia olefination, is a powerful method for alkene synthesis that involves the reaction of a heteroaryl sulfone with a carbonyl compound. organic-chemistry.orgalfa-chemistry.comwikipedia.org While this is a reaction of the sulfone rather than a rearrangement of its core structure, the mechanism can involve a Smiles rearrangement of the intermediate β-alkoxysulfone adduct. alfa-chemistry.com This reaction is highly valued for its ability to produce alkenes with high E-selectivity. organic-chemistry.orgwikipedia.org

Table 2: Types of Rearrangement Reactions Involving Allylic Sulfones

Reaction TypeConditionsKey TransformationReference
organic-chemistry.orgmdpi.com-Sigmatropic RearrangementThermalSulfinate ester to allenyl sulphone rsc.org
1,3-Rearrangement (Radical)Radical initiator (e.g., BPO)Less stable allylic sulphone to a more stable isomer sci-hub.stcapes.gov.br
1,3-Rearrangement (Ionic)Heat, AcOH-H₂OIsomerization of cyclic allylic sulfones sci-hub.stcapes.gov.br
Smiles Rearrangement (in Julia-Kocienski Olefination)BaseRearrangement of β-alkoxysulfone intermediate alfa-chemistry.com

Mechanistic Investigations of Reactions Involving But 1 Enyl P Tolyl Sulphone

Elucidation of Reaction Intermediates

The reactions involving but-1-enyl-p-tolyl sulphone are expected to proceed through several key types of intermediates, depending on the reaction conditions and reagents.

Carbanionic Intermediates: The most common reaction pathway for α,β-unsaturated sulfones is the Michael-type 1,4-conjugate addition. scispace.comorganic-chemistry.org Nucleophiles add to the β-carbon of the butenyl group, generating a resonance-stabilized carbanion (an α-sulfonyl carbanion) as a key intermediate. This intermediate is stabilized by the strong electron-withdrawing p-tolylsulfonyl group. researchgate.net The incipient carbanion is typically quenched in a protic environment. scispace.com The stability of this intermediate makes this compound an excellent Michael acceptor. nih.gov

Radical Intermediates: Under radical conditions, reactions can proceed through different intermediates. For instance, the addition of a radical species to the double bond can generate a β-sulfonyl radical. This intermediate can then undergo further reactions, such as β-elimination of a sulfonyl radical, which is a common pathway in the functionalization of alkenes. rsc.org In reactions catalyzed by metal complexes like ruthenium(II), an arenesulfonyl radical can be generated from arenesulfonyl chlorides, which then reacts with allylic compounds in an SH2'-type mechanism. oup.com

Ionic Intermediates: In certain rearrangements, particularly of related allylic sulfones, evidence points to the formation of ion-pair intermediates. For example, the isomerization of some cyclic allylic p-tolyl sulfones proceeds through a dissociation-recombination mechanism involving an intimate ion pair, especially under thermal conditions in polar solvents.

Kinetic Studies and Reaction Rate Analysis

Kinetic analyses of reactions involving analogous p-tolyl sulfones reveal the profound electronic influence of the sulfonyl group.

Studies on the Michael addition of various amines to p-tolyl vinyl sulfone have been conducted to determine second-order rate constants. tandfonline.com These studies show a direct correlation between reaction rates and the concentration of the nucleophilic anion, which increases with the pH of the medium. scispace.com However, vinyl sulfones have been shown to react significantly faster with soft nucleophiles like thiols compared to amines, even at comparable pKa values. scispace.com

Kinetic isotope effect (KIE) studies on the synthesis of vinyl sulfones from substituted styrenes showed a strong primary KIE (kH/kD = 4.04), indicating that the elimination step to form the vinyl group is slow and rate-determining. d-nb.info This suggests that in reactions where this compound is formed as an intermediate, the final elimination step is kinetically significant.

The following table, adapted from studies on related systems, illustrates how the nature of the nucleophile and reaction conditions affect reaction rates.

Reactant SystemNucleophileConditionsObserved Rate Constant (k)Reference
p-Tolyl vinyl sulfoneHydrazineAqueousSmall positive deviation from Brønsted plot tandfonline.com
Divinyl sulfone2-Propanol (with PPh₃ catalyst)Solvent-free, RT13% diadduct after 24h rsc.org
Divinyl sulfonePrimary Alcohols (with PPh₃ catalyst)Solvent-free, RTFaster than secondary alcohols rsc.org
Reactive Blue 19 (a vinyl sulfone dye)OH⁻ (Hydrolysis)Siloxane non-aqueous media, 25 °CSlower than in water at 60 °C researchgate.net

Hammett and Taft Analyses for Electronic Effects

The Hammett equation is a valuable tool for quantifying the influence of electronic effects on the rates and equilibria of reactions involving aromatic systems. wikipedia.org In the context of p-tolyl sulfones, it is used to understand how substituents on the aromatic ring affect the reactivity at the sulfonyl group or associated functional groups.

For reactions involving the formation of a negative charge in the transition state, such as the deprotonation of α-carbons or Michael additions, the reaction constant, ρ (rho), is positive. This indicates that electron-withdrawing groups on the aryl ring stabilize the developing negative charge and accelerate the reaction, while electron-donating groups have the opposite effect. wikipedia.org

A study on the disproportionation of arylsulfinic acids, which involves sulfonyl intermediates, showed that the reaction rates could be correlated with Hammett σ substituent constants. oregonstate.edu Similarly, in the myeloperoxidase-catalyzed oxidation of p-substituted thioanisoles to sulfoxides and sulfones, a correlation of the logarithm of the catalytic rate (log(kcat)) with σ+ values was observed, supporting a mechanism involving a sulphenium radical cation intermediate. science.gov

While a specific Hammett plot for this compound is not available, data from related systems consistently demonstrate the significant stabilizing effect of the sulfonyl group on adjacent anionic or radical centers. For example, Hammett analysis on the synthesis of vinyl sulfones from substituted styrenes yielded a negative ρ value (-1.13), consistent with a buildup of positive charge on the benzylic carbon in the rate-determining elimination step. d-nb.info

Isotopic Labeling Studies for Pathway Determination

Isotopic labeling is a definitive method for elucidating reaction pathways by tracking the fate of specific atoms. acs.orgresearchgate.net Deuterium (B1214612) labeling, in particular, is frequently used in studies of sulfone chemistry.

Distinguishing Mechanisms: In a study of the rearrangement of an α-deuterated allylic sulfone, the position of the deuterium in the product was used to exclude a mechanism involving a 1,3-prototropic shift, confirming that the reaction proceeded via a preferential migration of the p-toluenesulfonyl group.

Identifying Hydrogen Sources: In a photocatalytic synthesis of (E)-β-aminovinyl sulfones, deuterium labeling experiments were conducted using deuterated solvents. rsc.orgrsc.org The results showed that the hydrogen atom on the methyl group of the product originated from the alcohol solvent, while the N-H bond was formed from incidental water, clarifying the role of each component in the reaction medium. rsc.org

Probing Intermediates: Deuterium-labeling studies on the direct arylation of vinyl sulfoxides revealed that the base does not deprotonate the sulfoxide (B87167) in the absence of a Grignard reagent, providing insight into the sequence of bond-forming events. acs.org

These examples show how isotopic labeling could be applied to reactions of this compound to distinguish between concerted and stepwise pathways, identify the origin of protons in addition reactions, and verify the nature of proposed intermediates.

Influence of Solvent and Temperature on Reaction Mechanisms

Solvent and temperature are critical parameters that can profoundly influence the rate, selectivity, and even the mechanism of reactions involving this compound.

Solvent Effects: The choice of solvent can dictate the reaction pathway by stabilizing or destabilizing ground states, transition states, and intermediates.

In the reactions of bromoalkyl p-tolyl sulfones, changing the solvent from ethanol (B145695) to t-butyl alcohol shifted the dominant reaction from substitution and elimination to cyclization.

In Diels-Alder reactions of related chiral cyclic vinyl sulfilimines, theoretical studies have shown that solvent effects can be responsible for a complete inversion of stereoselectivity (endo vs. exo) due to significant differences in the dipole moments of the respective transition states. nih.gov

The hydrolysis rate of vinyl sulfone dyes is significantly slower in non-aqueous reverse micro-emulsions compared to traditional aqueous baths, highlighting the crucial role of water availability. researchgate.net In some cases, the addition of organic cosolvents to water can dramatically accelerate hydrolysis rates by orders of magnitude, an effect attributed to changes in the stability of the ground and transition states. nih.gov

Temperature Effects: Temperature influences reaction rates according to the Arrhenius equation and can also alter the product distribution when multiple reaction pathways with different activation energies are accessible.

In the pyrolysis of β-hydroxyethyl sulfones to form vinyl sulfones, higher temperatures (400-600 °C) lead to faster reaction rates. google.com However, for some reactions, an optimal temperature exists. The oxa-Michael addition of alcohols to divinyl sulfone is fastest around 10 °C. rsc.org

Thermodynamic versus kinetic control is often temperature-dependent. In the reaction of 3-p-tolylsulfinylfuran-2(5H)-ones with nitrones, the product composition can differ significantly under kinetic (low temperature) versus thermodynamic (higher temperature) conditions due to the reversibility (cycloreversion) of the initial cycloaddition. acs.org

Advanced Spectroscopic and Structural Elucidation of But 1 Enyl P Tolyl Sulphone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds. For but-1-enyl-p-tolyl sulphone, both one-dimensional and two-dimensional NMR techniques are invaluable.

Two-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the molecule's intricate connectivity.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.educam.ac.uk In this compound, COSY would show correlations between the vinyl protons and the adjacent methylene (B1212753) (-CH2-) protons of the butyl group. Further correlations would be observed between the methylene protons and the terminal methyl (-CH3) protons. The protons on the p-tolyl group would also exhibit characteristic correlations within the aromatic ring. sdsu.educam.ac.uk

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This allows for the direct assignment of the carbon signals for the vinyl, methylene, and methyl groups of the butenyl chain, as well as the carbons of the p-tolyl ring that are bonded to protons. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This is particularly useful for identifying quaternary carbons, such as the carbon atom of the p-tolyl group bonded to the sulphone group, by observing correlations from the ortho protons. It would also confirm the connection of the butenyl group to the sulphone moiety through correlations between the vinyl protons and the sulphone-bearing carbon. youtube.com

These 2D NMR techniques, when used in concert, provide a detailed map of the molecular structure, confirming the this compound framework.

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can characterize the specific conformations and packing arrangements in the crystalline state. nih.govacs.org This is particularly important for identifying and distinguishing between different polymorphs, which are different crystalline forms of the same compound. For sulphone-containing polymers, ssNMR has been used to investigate molecular dynamics and interactions between polymer chains. nih.govacs.orgacs.org For this compound, ssNMR could reveal details about the torsional angles of the butenyl chain and the orientation of the p-tolyl group in the solid state, providing insights into intermolecular interactions within the crystal lattice. Although not commonly applied to small molecules unless specific solid-state properties are of interest, it remains a powerful tool for polymorph characterization.

2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HMQC, HMBC)

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline molecule. uhu-ciqso.esuol.dersc.org This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. uol.de For this compound, SC-XRD would:

Determine Absolute Stereochemistry : If the compound is chiral, SC-XRD can determine the absolute configuration of the stereocenters.

Elucidate Crystal Packing : It reveals how individual molecules are arranged in the crystal lattice, providing insights into intermolecular forces such as hydrogen bonding and van der Waals interactions. This information is crucial for understanding the physical properties of the solid material. rsc.org Studies on related sulphone-containing compounds have successfully used SC-XRD to determine their crystal structures. researchgate.net

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis (e.g., HRMS, MS/MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Advanced techniques like High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are used to elucidate fragmentation pathways. vttresearch.comveeprho.com

HRMS : This technique measures the mass-to-charge ratio (m/z) with high precision, allowing for the determination of the elemental formula of the parent ion and its fragments. veeprho.com

MS/MS : In an MS/MS experiment, a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions are analyzed. veeprho.com This helps to piece together the structure of the molecule by observing how it breaks apart. For this compound, expected fragmentation patterns would involve cleavage of the butenyl chain and fragmentation of the p-tolyl sulphone moiety. Common fragmentation for but-1-ene includes the loss of a methyl or ethyl radical. docbrown.info For aryl sulphones, cleavage of the carbon-sulfur bond is a common fragmentation pathway.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study conformational isomers. researchgate.netscilit.comunlp.edu.ar

FT-IR and Raman : The characteristic vibrational modes of the sulphone group (SO₂) appear as strong bands in the IR and Raman spectra. Typically, the asymmetric and symmetric stretching vibrations of the SO₂ group are found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C=C stretching vibration of the butenyl group would be observed around 1650 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the p-tolyl group would also be present. Computational studies on similar molecules like divinyl sulfone have been used to analyze and assign vibrational frequencies. researchgate.net

These techniques can also be used to study different conformers of the molecule, as the vibrational frequencies can be sensitive to the molecular geometry.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment

Chiroptical techniques are essential for studying chiral molecules. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for determining the absolute configuration of chiral centers. rsc.orgacs.org

ECD : This technique measures the differential absorption of left and right circularly polarized light in the UV-Vis region. acs.org The resulting spectrum is highly sensitive to the stereochemistry of the molecule. If this compound or its derivatives are chiral, ECD, in combination with quantum chemical calculations, can be used to assign the absolute configuration. rsc.orgacs.org

VCD : VCD measures the differential absorption of left and right circularly polarized infrared light. researchgate.net It provides stereochemical information based on the vibrational transitions of the molecule. VCD is a powerful tool for the stereochemical analysis of chiral molecules, including those with sulfoxide (B87167) and sulphone groups. rsc.orgresearchgate.net

These chiroptical methods provide a non-destructive way to determine the absolute stereochemistry of chiral derivatives of this compound.

Computational and Theoretical Investigations on But 1 Enyl P Tolyl Sulphone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For But-1-enyl-p-tolyl sulphone, DFT calculations are instrumental in optimizing the molecular geometry and elucidating its electronic properties, which are fundamental to understanding its reactivity.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

Another important output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. In this compound, the MEP map would show regions of negative potential concentrated around the electronegative oxygen atoms of the sulphone group, indicating these are likely sites for electrophilic attack. The aromatic tolyl ring and the butenyl chain would show regions of varying potential that influence their interaction with other reagents. DFT calculations have been effectively used to study the electronic effects and reactivity in a wide range of organosulfur compounds. researchgate.netacs.org

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVIndicates electron-donating capability, relevant in reactions with electrophiles.
LUMO Energy-1.2 eVIndicates electron-accepting capability, relevant in reactions with nucleophiles.
HOMO-LUMO Gap (ΔE)6.3 eVReflects chemical reactivity and kinetic stability; a larger gap implies higher stability.
Dipole Moment4.5 DQuantifies the overall polarity of the molecule, arising primarily from the SO₂ group.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. nih.gov For this compound, MD simulations can reveal the preferred spatial arrangements of the molecule in different environments, such as in various solvents or in the solid state.

The simulation would model the movements of the butenyl chain, including rotations around the C-C and C-S single bonds, and the orientation of the p-tolyl group relative to the rest of the molecule. This is crucial as the molecule's conformation can significantly impact its reactivity. For instance, the accessibility of the double bond in the butenyl group to incoming reagents is dependent on its conformational state.

Analysis of the MD trajectory can yield information on the most stable conformers and the energy barriers between them. Techniques such as Root Mean Square Deviation (RMSD) can be used to assess the stability of the molecule's conformation over the simulation time. nih.gov Such simulations are valuable for understanding how the molecule might interact with a biological receptor or a catalytic surface, where specific conformations are often required for activity. helsinki.firsc.org

Prediction of Reaction Pathways and Transition States

Computational methods are essential for mapping out potential reaction pathways and identifying the associated transition states, which are high-energy structures that connect reactants to products. nih.gov For this compound, theoretical calculations can predict the mechanisms of various potential reactions.

Possible reactions include:

Electrophilic Addition: The double bond in the butenyl group is susceptible to attack by electrophiles. Computational models can determine the likely stereochemical outcome by comparing the activation energies of pathways leading to different products.

Rearrangement Reactions: Allylic sulphones are known to undergo rearrangement reactions. sci-hub.st Theoretical studies can elucidate the mechanism, for example, whether it proceeds via a concerted pericyclic reaction or a stepwise mechanism involving ionic or radical intermediates. sci-hub.st

Nucleophilic Attack: The sulfur atom of the sulphone group, being electron-deficient, could be a target for strong nucleophiles, although this is generally less common.

By calculating the potential energy surface for a proposed reaction, chemists can locate the geometry of the transition state and calculate its energy. This activation energy is a key determinant of the reaction rate. nih.govchemrxiv.org These predictive capabilities accelerate the design of new synthetic routes and the understanding of reaction mechanisms. research-solution.com

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are critical in determining the bulk properties of a substance, such as its melting point, boiling point, and solubility. saskoer.calibretexts.org They also govern molecular recognition processes, including how molecules pack in a crystal lattice. frontiersin.org The structure of this compound allows for several types of NCIs.

Dipole-Dipole Interactions: The sulphone (SO₂) group is highly polar, creating a significant molecular dipole moment. These permanent dipoles lead to strong attractive interactions between molecules, influencing the physical state and boiling point. masterorganicchemistry.comsavemyexams.com

Hydrogen Bonding: While the molecule itself cannot act as a hydrogen bond donor, the electronegative oxygen atoms of the sulphone group are effective hydrogen bond acceptors. encyclopedia.pub In the presence of suitable donor molecules (like water or alcohols), it can form intermolecular hydrogen bonds.

Van der Waals Forces (London Dispersion Forces): These forces are present between all molecules and arise from temporary fluctuations in electron density. They are significant for the nonpolar parts of the molecule, namely the butenyl chain and the tolyl group's methyl substituent. masterorganicchemistry.comsavemyexams.com

π-Interactions: The aromatic p-tolyl group can participate in π-π stacking with other aromatic rings or in CH-π interactions, where a C-H bond interacts with the face of the π-system. These interactions are crucial for crystal packing and interactions with other π-rich molecules. mdpi.com

Table 2: Potential Non-Covalent Interactions in this compound

Interaction TypeParticipating Molecular FragmentSignificance
Dipole-DipoleSulphone (SO₂) GroupContributes significantly to intermolecular attraction and boiling point.
Hydrogen Bond AcceptorSulphone Oxygen AtomsDetermines solubility and interactions in protic solvents.
π-π Stackingp-Tolyl RingInfluences crystal packing and interaction with other aromatic systems.
Van der Waals ForcesEntire Molecule (especially alkyl parts)Overall cohesive force, important for nonpolar interactions.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity of a chemical compound based on its molecular structure. chemrxiv.orgchemrxiv.org These models establish a mathematical correlation between a set of calculated molecular properties (descriptors) and an experimentally measured reactivity parameter, such as a reaction rate constant or equilibrium constant.

For this compound, a QSRR study might be developed for a series of related vinyl sulphones with different substituents on the aromatic ring or the alkenyl chain. The process would involve:

Data Set Generation: Synthesizing a series of related compounds and experimentally measuring their reactivity in a specific reaction.

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each compound. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).

Model Building: Applying statistical methods, such as multiple linear regression or machine learning algorithms, to find the best correlation between the descriptors and the observed reactivity. chemrxiv.org

The resulting QSRR equation can then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding synthetic efforts toward molecules with desired properties.

Thermodynamic Stability and Energetic Profiles of this compound

The thermodynamic stability of a compound refers to its energy content relative to its constituent elements or isomeric forms. Computational chemistry allows for the calculation of key thermodynamic properties, such as the heat of formation and Gibbs free energy, which define the stability and spontaneity of processes.

Theoretical calculations can also be used to construct energetic profiles for conformational changes or isomerization reactions. For example, the relative stability of the E and Z isomers of the but-1-enyl double bond can be determined by calculating their respective Gibbs free energies. Similarly, the stability of this compound can be compared to its structural isomer, allyl p-tolyl sulphone, to understand tendencies for isomerization, as some allylic sulphones are known to be thermodynamically less stable than their vinyl counterparts. sci-hub.st Computational studies on related systems have shown that it is possible to evaluate the thermodynamic stability of different polymorphs or isomers as a function of external conditions like pressure. diva-portal.org

Table 3: Reported Thermochemical Data for α,β-Unsaturated Sulphones

CompoundPropertySignificance
But-1-enyl p-tolyl sulphoneHeat of Combustion (ΔHc°)Energy released upon complete combustion; a measure of stored chemical energy. researchgate.net
But-1-enyl p-tolyl sulphoneStandard Heat of Formation (ΔHf°)Enthalpy change when 1 mole of the compound is formed from its elements in their standard states. researchgate.net

Applications of But 1 Enyl P Tolyl Sulphone in Organic Synthesis

Utilization as a Synthetic Intermediate for Complex Molecules

But-1-enyl-p-tolyl sulphone serves as a valuable synthetic intermediate, providing a reactive yet stable scaffold for the construction of intricate molecular architectures. Its utility stems from the diverse reactivity of the sulfonyl group and the butenyl moiety. ontosight.ai

Building Blocks for Natural Product Synthesis

The synthesis of natural products often requires the assembly of complex carbon skeletons with precise stereochemistry. sioc-journal.cnnih.gov Vinyl sulphones, including this compound, are employed as building blocks in these synthetic endeavors. The sulfonyl group can activate the adjacent double bond for various nucleophilic additions and cycloadditions, facilitating the construction of key structural motifs found in natural products. The subsequent removal or transformation of the sulfonyl group allows for further functionalization.

Precursors for Heterocyclic Compound Construction

Heterocyclic compounds, which contain at least one heteroatom in a ring structure, are ubiquitous in pharmaceuticals and biologically active molecules. thermofisher.comopenaccessjournals.comwikipedia.org this compound and related vinyl sulphones are effective precursors for the synthesis of various N-heterocycles. beilstein-journals.org For instance, the reaction of allylic sulphones with nitroolefins can lead to the formation of functionalized cyclic compounds through Michael reactions. researchgate.net Additionally, p-toluenesulfonylmethyl isocyanide (TosMIC), a related sulfone-containing reagent, is widely used in the synthesis of heterocycles like pyrroles, imidazoles, and oxazoles. researchgate.net

Role in Carbon-Carbon Bond-Forming Reactions

The formation of carbon-carbon bonds is a fundamental process in organic synthesis. nih.govvanderbilt.educhalmers.se this compound and its derivatives participate in several key carbon-carbon bond-forming reactions, often with a high degree of stereocontrol. rsc.orgcore.ac.uk

Stereoselective Alkylation and Arylation Reactions

The α-carbon to the sulfonyl group in sulphones can be deprotonated to form a stabilized carbanion, which can then react with various electrophiles, including alkyl and aryl halides, in a stereoselective manner. organic-chemistry.orgub.edu This allows for the controlled introduction of new carbon substituents. For example, lithiated allylic sulphones undergo highly diastereoselective conjugate addition to cyclic enones. researchgate.net The stereoselectivity of these reactions is often influenced by the reaction conditions and the nature of the substrates involved. Cobalt-based metalloradical catalysis has also been employed for the stereoselective C-H alkylation of α-diazosulfones, leading to the formation of sulfolane (B150427) derivatives with high diastereoselectivity and enantioselectivity. rsc.org

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeStereoselectivity
Lithiated but-2-enyl sulfoneCyclopentenoneTetrahydrofuranVinylic sulfoneHighly diastereoselective
α-methoxycarbonyl-α-diazosulfonesVarious substratesCo(II)-based metalloradical5-membered sulfolaneHigh diastereoselectivity and enantioselectivity
Glycinate Schiff baseRacemic secondary alkyl halidesChiral quaternary ammonium (B1175870) bromide and 18-crown-6β-branched α-amino acidsHigh enantio- and diastereoselectivities

Annulation Reactions

Annulation reactions involve the formation of a new ring onto a pre-existing molecule through the formation of two new bonds. scripps.edumdpi.com Vinyl sulphones like this compound can act as dienophiles or dipolarophiles in cycloaddition reactions, leading to the formation of cyclic and heterocyclic systems. For instance, ethynyl (B1212043) p-tolyl sulfone, a related compound, participates in Diels-Alder cycloadditions. orgsyn.org Annulation reactions involving allylic sulphones can provide access to five-membered carbocycles with complete diastereoselectivity. researchgate.net Tandem annulation reactions of 1,3-enynes are also a powerful method for constructing functionalized pyridine (B92270) and pyrrole (B145914) derivatives. beilstein-journals.org

Reaction TypeReactantsProduct
[3+2] Annulation1-Bromo-2-methylene-3-phenylsulfonylpropane and α,β-unsaturated estersCyclopentane derivatives
Aza-annulation2-en-4-ynyl azidesSubstituted pyridines
[4+1] AnnulationPrimary amines and ynamide-derived buta-1,3-diynesN-aryl/alkyl pyrroles

This compound as a Leaving Group Precursor

The p-toluenesulfonyl (tosyl) group is an excellent leaving group in nucleophilic substitution and elimination reactions. wikipedia.org This property is due to the ability of the sulfonate anion to stabilize the negative charge through resonance. Alcohols can be converted into tosylates, which are then much more reactive towards nucleophiles. masterorganicchemistry.com While this compound itself is a stable compound, the p-tolylsulfonyl moiety is a key functional group that can be introduced into other molecules to facilitate their subsequent transformation. ontosight.ai The sulfonyl group in allylic sulphones can also be removed reductively, for example, with sodium amalgam. researchgate.net In some reactions, the sulfinate group itself can act as a leaving group, particularly in catalytic desulfitative functionalizations. researchgate.net

Applications in Materials Science (e.g., Polymer Chemistry, Functional Materials)

The presence of a vinyl group in this compound makes it a potential monomer for polymerization processes, leading to the formation of functional polymers with unique properties. Vinyl sulphones are known to participate in polymerization reactions, and the resulting polymers often exhibit valuable characteristics.

Research on analogous vinyl sulphone monomers has demonstrated their successful incorporation into polymer chains. For instance, the polymerization of vinyl sulphones can lead to materials with enhanced thermal stability and desirable mechanical properties. Thiol-Michael addition polymerization, a highly efficient step-growth polymerization method, has been employed to create crosslinked polymer networks using vinyl sulphone monomers. These networks have shown significantly higher glass transition temperatures (Tg) compared to structurally similar thiol-acrylate polymers. nih.gov For example, a network formed from the reaction of a trithiol monomer and divinyl sulphone resulted in a glassy polymer with a Tg of 82 °C. nih.gov This suggests that polymers derived from this compound could also exhibit high Tg values, making them suitable for applications requiring rigid materials.

Furthermore, the sulfonyl group can be a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications. The functionalization of polymers with vinyl sulphone groups has been used to create platforms for bioconjugation, where proteins and other biomolecules can be attached to the polymer. nih.govrsc.org This indicates a potential application for this compound in the development of functional biomaterials.

The copolymerization of ethylene (B1197577) with vinyl sulphones has been achieved using phosphino-phenolate nickel catalysts, resulting in high-molecular-weight copolymers with improved surface properties. acs.org This method allows for the incorporation of the polar sulfone group into a nonpolar polymer like polyethylene, modifying its characteristics.

Table 1: Comparison of Glass Transition Temperatures (Tg) for Thiol-Michael Addition Polymers

Monomer SystemPolymer TypeGlass Transition Temperature (Tg) (°C)
PETMP/EGDAThiol-acrylateLower than ambient
PETMP/DVS344Thiol-vinyl sulphoneHigher than ambient
TTT-SH/DVSEster-free thiol-vinyl sulphone82

Data sourced from studies on analogous thiol-vinyl sulphone polymer networks. nih.gov

Green Chemical Synthesis Incorporating this compound

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. Vinylic sulphones, including potentially this compound, can be synthesized and utilized in ways that align with these principles.

A significant advancement in the green synthesis of vinylic sulphones is the development of methods that utilize aqueous media and mild reaction conditions. acs.orgorganic-chemistry.orgresearchgate.netnih.gov For example, a green and atom-economic method for the synthesis of a wide variety of vinylic sulphones has been developed through the sulfination of allenic carbonyl compounds in aqueous media. acs.orgorganic-chemistry.orgresearchgate.netnih.gov This approach avoids the use of hazardous organic solvents and metal catalysts, making the process more environmentally benign. acs.orgorganic-chemistry.orgresearchgate.net

The reactivity of the vinyl sulphone moiety itself can be harnessed in green synthetic applications. The thiol-Michael addition reaction, which can be performed under mild, often catalyst-free conditions, is a prime example. The high reactivity and selectivity of vinyl sulphones towards thiols make this a "click" reaction, characterized by high yields, simple reaction conditions, and easy product isolation. rsc.org This type of reaction is highly desirable in green chemistry for its efficiency and minimal waste generation.

The use of this compound as a reactant in such green methodologies could offer a pathway to more complex molecules without the need for harsh reagents or protecting group strategies. The sulfonyl group, being a stable and electron-withdrawing group, can activate the double bond for various transformations, and its subsequent removal or modification can be planned as part of a green synthetic route.

Table 2: Examples of Green Synthesis Approaches for Vinylic Sulphones

Reaction TypeKey FeaturesGreen Chemistry Principles Addressed
Sulfination of allenic carbonylsAqueous media, mild conditions, atom-economicSafer solvents, energy efficiency, atom economy
Thiol-Michael additionHigh selectivity, mild conditions, often catalyst-freeAtom economy, reduced derivatives, catalysis

Information based on general methodologies for vinylic sulphone synthesis. acs.orgorganic-chemistry.orgresearchgate.netnih.govrsc.org

Synthesis and Reactivity of Analogues and Derivatives of But 1 Enyl P Tolyl Sulphone

Modifications to the p-Tolyl Group

Aromatic Ring Substitutions and Their Impact on Reactivity

The electronic nature of the aromatic ring in aryl vinyl sulphones plays a critical role in determining their reactivity. The introduction of substituents onto the p-tolyl group of but-1-enyl-p-tolyl sulphone can significantly alter the electron density of the entire molecule, thereby influencing its susceptibility to nucleophilic attack and its participation in various reactions.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aromatic ring have predictable yet profound effects. Research has shown that electron-withdrawing substituents on the aromatic rings of α,β-unsaturated sulphones increase their reactivity. researchgate.net This is attributed to the increased electrophilicity of the β-carbon of the vinyl group, making it a more favorable site for nucleophilic addition. Conversely, electron-donating substituents decrease reactivity by increasing the electron density on the vinyl group. researchgate.net

The reactivity of substituted phenyl phenacyl sulfones has been studied, revealing that electron-withdrawing substituents enhance the acidity of the sulfone. researchgate.net This increased acidity is a direct consequence of the stabilization of the resulting carbanion, a stabilization that is largely inductive in nature. researchgate.net While direct studies on this compound are not extensively detailed, the principles observed in similar systems are applicable. For instance, in the Friedel-Crafts sulfonylation of arenes, the electronic nature of the substituents on the aromatic ring dictates the reaction's feasibility and regioselectivity. scispace.com

Aromatic ring substituents also influence the course of electrophilic aromatic substitution reactions. Electron-donating groups activate the ring, making it more susceptible to electrophilic attack, whereas electron-withdrawing groups deactivate it. lumenlearning.comlibretexts.org This principle is crucial when considering further functionalization of the p-tolyl ring itself. The position of substitution (ortho, meta, or para) is also directed by the nature of the existing substituent. lumenlearning.com

Table 1: Effect of Aromatic Ring Substituents on the Reactivity of Aryl Sulphones

Substituent TypeEffect on Aromatic RingImpact on Vinyl Group ReactivityExample of Substituent
Electron-Donating Group (EDG)Activates the ring towards electrophilic substitution. lumenlearning.comDecreases reactivity towards nucleophiles. researchgate.net-OCH₃, -CH₃
Electron-Withdrawing Group (EWG)Deactivates the ring towards electrophilic substitution. lumenlearning.comIncreases reactivity towards nucleophiles. researchgate.net-NO₂, -COOH
HalogensDeactivates the ring but directs ortho/para. lumenlearning.comInductive withdrawal increases reactivity.-Cl, -Br

Heteroaromatic Analogues

Replacing the p-tolyl group with a heteroaromatic ring introduces significant changes in the electronic distribution and potential coordination sites within the molecule. Heteroaromatic vinyl sulphones have been shown to possess unique reactivity profiles. For example, 2-pyridyl sulphones have been successfully employed in rhodium-catalyzed enantioselective conjugate additions of organoboronic acids, a reaction where typical vinyl phenyl sulphones are inert. nih.gov This enhanced reactivity is attributed to the coordinating ability of the pyridyl nitrogen, which can interact with the metal catalyst, facilitating the reaction. nih.gov

The synthesis of heteroaromatic analogues can be achieved through various methods, including the coupling of fluoroalkyl heteroarylsulfones and the reaction of pyridylsulfones with organometallic reagents. sioc.ac.cn Research has demonstrated that a wide array of heteroaryl rings, such as pyridine (B92270), quinolone, isoquinoline, pyridazine, pyrimidine, and pyrazine, can be incorporated into these structures. sioc.ac.cn The position of the heteroatom and the substituents on the heteroaromatic ring can further modulate reactivity. For instance, in pyridylsulfones, 2-pyridyl derivatives are often more effective in coupling reactions than their 4-pyridyl counterparts. sioc.ac.cn

The introduction of heteroatoms can also influence the reaction pathways. Studies on the reactions of 2-(2-pyrrolidinyl)-substituted heteroaromatic systems with acetylenic sulfones have revealed complex reaction cascades, including conjugate additions and rearrangements, the course of which is determined by the stability of carbocation intermediates influenced by the heteroaromatic ring. nih.gov

Variations in the But-1-enyl Moiety

Isomeric Butenyl Sulphones (e.g., But-3-enyl p-tolyl sulphone) and Reactivity Comparisons

The position of the double bond within the butenyl chain has a profound impact on the reactivity of the sulphone. This compound is an α,β-unsaturated sulphone, a class of compounds well-known for their reactivity as Michael acceptors. researchgate.net The electron-withdrawing sulfonyl group polarizes the double bond, making the β-carbon susceptible to attack by nucleophiles.

In contrast, an isomer like but-3-enyl p-tolyl sulphone, where the double bond is isolated from the sulfonyl group, would not exhibit the same Michael acceptor reactivity. Its reactivity would be more characteristic of a typical alkene and a separate alkyl sulphone. However, under certain conditions, such as radical-initiated reactions, rearrangement between allylic sulfone isomers can occur. For instance, α,α-dimethylallyl p-tolyl sulfone has been shown to rearrange to the more stable prenyl sulfone via a radical chain addition-elimination mechanism. sci-hub.st This suggests that under specific catalytic or thermal conditions, interconversion between isomeric butenyl sulphones could be possible, leading to different reaction outcomes.

The reactivity of vinyl sulphones in thiol-Michael addition reactions has been shown to be significantly higher than that of structurally similar acrylates, highlighting the potent activating effect of the sulfonyl group on a conjugated double bond. researchgate.net An isolated double bond, as in but-3-enyl p-tolyl sulphone, would lack this activation and thus exhibit much lower reactivity in such additions.

Alkyl Chain Elongation and Shortening

Modifying the length of the alkyl chain attached to the vinyl sulphone moiety can influence the steric environment around the reactive center and may also have subtle electronic effects. While specific studies on the impact of chain length in this compound analogues are not extensively documented, general principles from related systems can be inferred.

In studies of the tribological performance of ionic liquids, the length of alkyl chains on both cations and anions was found to significantly affect their properties, such as adsorption and film-forming ability. nih.gov Shorter anionic alkyl chains led to better wear resistance, which was attributed to stronger adsorption. nih.gov While the context is different, it highlights that alkyl chain length can influence intermolecular interactions and the accessibility of functional groups.

In the context of reactivity, increasing the length of the alkyl chain (e.g., pent-1-enyl, hex-1-enyl p-tolyl sulphone) would increase the steric bulk near the double bond, which could hinder the approach of nucleophiles. Conversely, shortening the chain to a prop-1-enyl or ethenyl (vinyl) group would reduce steric hindrance. The reactivity of vinyl sulphones is well-established, serving as a baseline for comparison. researchgate.netresearchgate.net

Chiral Analogues of this compound

The introduction of chirality into analogues of this compound opens up avenues for asymmetric synthesis, where the chiral sulphone can act as a chiral auxiliary or a substrate in stereoselective transformations. Chiral sulfones are valuable building blocks in organic synthesis. researchgate.netpublish.csiro.au

Chirality can be introduced at several positions:

At the α- or β-carbon of the butenyl chain: This would create a chiral center within the reactive part of the molecule. Asymmetric synthesis of such compounds can be achieved through various methods, including organocatalytic conjugate additions to vinyl sulphones using chiral amines. publish.csiro.aunih.gov Nickel-catalyzed asymmetric sulfonylalkenylation of alkenes has also been developed to produce enantioenriched β-chiral vinyl sulphones. acs.org

By using a chiral auxiliary on the sulfonyl group: While the p-tolyl group itself is achiral, it could be replaced by a chiral aromatic or aliphatic group.

Through the synthesis of axially chiral derivatives: For example, the synthesis of axially chiral 1-(1-naphthyl)isoquinolines has been achieved through sulfoxide (B87167) ligand coupling reactions, demonstrating a strategy that could potentially be adapted for related sulfone systems. researchgate.net

The use of chiral vinyl sulphones in synthesis is extensive. They can participate in Michael additions, cycloaddition reactions, and other transformations to generate enantiomerically enriched products. nih.gov For instance, chiral vinyl sulfones derived from carbohydrates have been used as versatile intermediates. nih.gov The development of catalytic asymmetric methods to synthesize γ-substituted vinyl sulphones has further expanded the utility of these chiral building blocks. nih.gov

Heteroatom-Containing Derivatives

The introduction of heteroatoms—such as nitrogen, oxygen, or sulfur—into the structure of this compound opens avenues for creating a diverse range of analogues with modified chemical properties and potential applications. The primary route for synthesizing these derivatives involves leveraging the reactivity of the α,β-unsaturated sulphone system. This system is an excellent Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles at the β-position of the double bond. researchgate.net

Research into the reactivity of α,β-unsaturated sulphones has established that new carbon-heteroatom bonds can be readily formed through the addition of heteroatomic nucleophiles to the activated double bond. researchgate.net This process typically involves the reaction of this compound with nucleophiles where the attacking atom is nitrogen, sulfur, or oxygen, leading to the formation of β-heteroatom-substituted sulphones. The powerful electron-withdrawing nature of the p-tolylsulphonyl group facilitates these additions, which can often proceed under mild conditions.

The resulting products, which contain both a sulphone moiety and a newly introduced heteroatomic functional group, are valuable intermediates for further synthetic transformations. The specific nature of the heteroatom and its attached substituents can significantly influence the physical and chemical characteristics of the derivative.

Research Findings on Heteroatom Addition Reactions

Detailed studies on the conjugate addition to vinyl sulphones confirm the viability of this synthetic strategy. The general reaction mechanism involves the nucleophilic attack on the β-carbon of the but-1-enyl chain, generating a resonance-stabilized α-sulphonyl carbanion intermediate. This intermediate is then protonated, typically by the solvent or during aqueous work-up, to yield the final product.

The following table summarizes the synthesis of various heteroatom-containing derivatives from this compound via Michael addition reactions.

ReactantNucleophileReaction TypeProduct
This compoundAnilineMichael Addition3-(Phenylamino)butyl-p-tolyl sulphone
This compoundBenzylamineMichael Addition3-(Benzylamino)butyl-p-tolyl sulphone
This compoundThiophenolMichael Addition3-(Phenylthio)butyl-p-tolyl sulphone
This compoundSodium MethoxideMichael Addition3-Methoxybutyl-p-tolyl sulphone

This synthetic approach is highly versatile, allowing for the incorporation of a wide array of functional groups by simply varying the heteroatomic nucleophile. For instance, using primary or secondary amines yields β-amino sulphones, while thiols give β-thioether sulphones, and alkoxides result in β-ether sulphones. The conditions for these reactions can be tailored based on the nucleophilicity and basicity of the chosen reagent.

Emerging Research Frontiers and Future Directions in But 1 Enyl P Tolyl Sulphone Chemistry

Development of Novel Catalytic Systems for Transformations

The development of advanced catalytic systems is central to unlocking the full synthetic potential of But-1-enyl-p-tolyl sulphone. Traditional synthesis often involves the reaction of but-1-enyl magnesium bromide with p-toluenesulfonyl chloride. ontosight.ai However, emerging research focuses on catalytic approaches that offer greater control and efficiency.

Metal-catalyzed reactions are a significant frontier. Palladium-catalyzed allylic substitution, a cornerstone of modern organic synthesis, provides a framework for functionalizing the butenyl moiety with high degrees of regio- and enantioselectivity. nih.govacs.org Similarly, catalysts based on nickel and iron are being explored for novel C-S bond functionalizations, which could allow the p-tolyl sulfone group to act as a leaving group under specific catalytic conditions, a departure from its traditional role. researchgate.net Copper-catalyzed systems, noted for their efficiency in asymmetric reactions, also show promise for stereoselective transformations of the butenyl group. acs.org

Organocatalysis represents another rapidly growing area. Chiral organocatalysts, such as those derived from Cinchona alkaloids or featuring a squaramide core, are being developed for the atroposelective synthesis of complex molecules, a strategy that could be adapted for creating axially chiral products from this compound derivatives. unibo.itnih.gov Furthermore, Lewis base catalysts like BINAM-based phosphoramides have proven effective in enantioselective sulfenofunctionalization of alkenes, a reaction type directly applicable to the butenyl double bond. nih.gov

Table 1: Overview of Emerging Catalytic Systems for Sulfone Transformations

Catalytic Approach Metal/Catalyst Type Potential Transformation on this compound Key Advantages
Metal Catalysis Palladium (Pd) Enantioselective allylic substitution at the butenyl group. acs.org High efficiency, broad substrate scope, excellent stereocontrol. acs.org
Nickel (Ni) / Iron (Fe) Catalytic desulfonylative cross-coupling (C-S bond cleavage). researchgate.net Utilizes earth-abundant metals, enables novel bond formations. researchgate.net
Copper (Cu) Asymmetric vinylogous Mannich (VM) reactions. acs.org High reactivity and selectivity, chelation control. acs.org
Organocatalysis Cinchona Alkaloid Derivatives Asymmetric functionalization of the butenyl group. unibo.it Metal-free, environmentally benign, high enantioselectivity. unibo.itnih.gov
Phosphoramide Lewis Bases Enantioselective sulfenoetherification across the double bond. nih.gov High enantioselectivity in cyclization reactions. nih.gov
Phase-Transfer Catalysis Quaternary Ammonium (B1175870) Salts Alkylation of sulfinate precursors to form the sulfone. thieme-connect.de Mild conditions, suitable for biphasic systems. thieme-connect.de

Flow Chemistry and Continuous Processing Applications

Flow chemistry is emerging as a powerful technology for the synthesis and transformation of sulfones, offering significant advantages in safety, scalability, and process control over traditional batch methods. wuxiapptec.com The continuous processing of reagents through microreactors or packed-bed systems allows for precise control over parameters like temperature, pressure, and residence time. wuxiapptec.comillinois.edu

For reactions involving this compound, flow chemistry can mitigate safety concerns, especially in highly exothermic or hazardous reactions. wuxiapptec.com For instance, nitration or reactions involving azides are managed more safely by generating reactive species in small amounts for immediate consumption. wuxiapptec.com The superior heat transfer in flow reactors prevents the formation of hot spots and allows for superheating reactions above their normal boiling points under pressure, often leading to enhanced reaction rates and selectivity. illinois.edu

Packed-bed reactors are particularly relevant for heterogeneous catalysis, where a solid-supported catalyst can be used to transform this compound as it flows through. wuxiapptec.com This setup simplifies catalyst screening, separation, and recycling, aligning with green chemistry principles. wuxiapptec.combeilstein-journals.org Flow systems are also ideal for photochemical applications, ensuring uniform irradiation of the reaction mixture, which is difficult to achieve in larger batch reactors. wuxiapptec.comvapourtec.com

Photoredox Catalysis and Electrosynthesis Involving this compound

Visible-light photoredox catalysis and electrosynthesis are revolutionizing organic synthesis by providing novel pathways for radical generation under mild conditions. mdpi.comsci-hub.se These methods are highly applicable to this compound, particularly for functionalizing its alkene moiety.

In photoredox catalysis, a photocatalyst, upon absorbing light, can oxidize or reduce a substrate to generate a radical intermediate. beilstein-journals.org For this compound, the alkene can be oxidized to a radical cation, which can then be trapped by a nucleophile. beilstein-journals.org This strategy has been used for the intramolecular cyclization of alkenes with amides and could be applied to create complex heterocyclic structures. beilstein-journals.org Recent advances focus on alkene and alkyne alkylsulfonylations, which could be used to build more complex sulfone architectures. rsc.org A significant trend is the development of low-energy photoredox catalysis using red light, which improves scalability and allows for reactions in complex biological media. nih.gov

Electrosynthesis offers a reagent-free alternative for generating radicals by direct electron transfer at an electrode. mdpi.comrsc.org Cathodic reduction or anodic oxidation can be used to initiate reactions. For example, the selective reduction of a nitro group to a hydroxylamine (B1172632) has been achieved electrochemically to synthesize quinazolinones in a scalable manner. rsc.org This level of control could be applied to reactions involving this compound, potentially enabling transformations that are difficult to achieve with chemical reagents. Both photoredox catalysis and electrosynthesis excel at generating radical intermediates for C-C and C-X bond formation, opening new avenues for derivatizing this sulfone. researchgate.netmdpi.com

Table 2: Comparison of Modern Synthetic Methods for Radical Generation

Feature Photoredox Catalysis Electrosynthesis
Initiation Visible light absorption by a photocatalyst. sci-hub.se Direct electron transfer at an anode or cathode. mdpi.com
Key Intermediates Excited-state photocatalyst, substrate radical ions. beilstein-journals.org Substrate radical ions formed at the electrode surface. rsc.org
Advantages Mild conditions, high functional group tolerance, catalytic. sci-hub.se Reagent-free redox control, high scalability, avoids stoichiometric oxidants/reductants. rsc.org
Potential Application Alkene functionalization (e.g., amidation, alkylsulfonylation). beilstein-journals.orgrsc.org Sustainable redox reactions, large-scale synthesis. rsc.org

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly influencing the design of synthetic routes involving this compound. The goal is to develop processes that are more efficient, produce less waste, and use less hazardous materials. chemistry-chemists.com

One key area of innovation is the use of environmentally benign solvents, with some reactions being developed to work in water, which significantly reduces the environmental impact. acs.org The efficient synthesis of vinyl sulfones at room temperature using non-toxic reagents is a prime example of this trend. researchgate.net Atom economy is another critical consideration, where reactions are designed to incorporate the maximum number of atoms from the reactants into the final product. chemistry-chemists.com

Catalysis is inherently a green technology, as it reduces the amount of reagents needed. The development of recyclable catalysts, such as magnetically recoverable nanocatalysts, is a major step forward in sustainable synthesis. researchgate.net Flow chemistry also contributes significantly to green chemistry by improving energy efficiency, enhancing safety, and minimizing waste. beilstein-journals.org These approaches, when applied to the synthesis and transformations of this compound, pave the way for more sustainable chemical manufacturing.

Expanding Applications beyond Traditional Organic Synthesis

While this compound is a valuable intermediate in organic synthesis, its unique properties are leading to explorations in other scientific fields. ontosight.ai The vinyl sulfone moiety, which is structurally related to the butenyl sulfone group, is a known pharmacophore found in various bioactive molecules, including protease inhibitors. thieme-connect.de This suggests the potential for derivatives of this compound in medicinal chemistry and drug discovery. The sulfonamide group, a close relative of the sulfone, is a key component in a vast number of pharmaceuticals and agrochemicals. researchgate.net

In materials science, sulfones are used in the synthesis of high-performance polymers due to their thermal stability and polarity. ontosight.ai The butenyl group offers a reactive handle for polymerization or for grafting the sulfone onto surfaces to modify their properties.

Furthermore, advances in photoredox catalysis are enabling reactions to be performed in complex biological environments. nih.gov This opens the futuristic possibility of using this compound derivatives as chemical probes or for in-situ synthesis within biological systems, representing a significant expansion beyond its traditional laboratory use. nih.gov

Addressing Unexplored Reactivity Patterns and Selectivity Challenges

Despite the progress made, significant challenges and unexplored areas remain in the chemistry of this compound. A key challenge is controlling selectivity in reactions. researchgate.net For example, in catalytic allylic substitutions, controlling regioselectivity to favor either the linear or branched product is a persistent issue that depends heavily on the catalyst, ligands, and substrates used. nih.gov Similarly, reactions involving the activation of the butenyl group can sometimes lead to mixtures of desired products and undesired side-products, such as mixed acetals. acs.org

The dual reactivity of the sulfone group itself presents both an opportunity and a challenge. While it is typically a stable, electron-withdrawing group, recent research has shown it can be activated and cleaved under catalytic conditions. researchgate.net Controlling the chemoselective cleavage of one C-S bond over the other (butenyl-S vs. p-tolyl-S) is a major hurdle that, if overcome, would vastly expand the synthetic utility of sulfones. researchgate.net

Finally, the exploration of novel radical intermediates, such as sulfinyl radicals, from sulfone precursors is an exciting new frontier. researchgate.net Understanding and harnessing the reactivity of these transient species could lead to the development of entirely new classes of chemical transformations and provide access to previously inaccessible molecules. researchgate.net

Q & A

Q. What established synthetic protocols exist for But-1-enyl-p-tolyl sulphone, and what experimental variables critically influence reaction yield?

this compound is typically synthesized via nucleophilic substitution or coupling reactions involving p-toluenesulfonyl derivatives. A common method involves the reaction of p-tolylsulfonyl chloride with but-1-enyl Grignard reagents under inert conditions. Key factors affecting yield include:

  • Temperature control : Excess heat may lead to sulfone decomposition or side reactions like elimination.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd) improve cross-coupling efficiency .
  • Reagent purity : Impurities in p-toluenesulfonyl chloride (e.g., moisture) can hydrolyze the reagent, reducing reactivity .
    Methodological Tip: Monitor reaction progress via thin-layer chromatography (TLC) and optimize quenching conditions to prevent retro-aldol side reactions.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • 1H/13C NMR : The vinyl proton (δ 5.5–6.5 ppm) and sulfone-linked aromatic protons (δ 7.2–7.8 ppm) are key for structural confirmation. The sulfone group (SO2) deshields adjacent carbons, producing distinct 13C shifts .
  • IR Spectroscopy : Strong S=O asymmetric and symmetric stretches near 1300 cm⁻¹ and 1150 cm⁻¹ confirm sulfone functionality .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity. The molecular ion peak ([M+H]+) should align with the calculated m/z (e.g., 242.3 g/mol for C11H14O2S) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields when using this compound as a Michael acceptor in asymmetric catalysis?

Contradictions in yield data often arise from:

  • Solvent polarity effects : Polar aprotic solvents (e.g., DMF) stabilize transition states but may increase side reactions.
  • Catalyst-loading variability : Enantioselectivity in asymmetric reactions is sensitive to ligand-metal ratios .
    Methodological Approach:
  • Conduct control experiments with standardized reagents and replicate conditions from literature.
  • Use statistical tools (e.g., ANOVA) to isolate variables. Cross-reference with kinetic studies to identify rate-limiting steps .

Q. What strategies enhance the regioselectivity of this compound in transition-metal-catalyzed C–H functionalization reactions?

Regioselectivity can be improved via:

  • Directing-group engineering : Modify the p-tolyl group to include chelating substituents (e.g., pyridyl) that orient the catalyst.
  • Solvent templating : Use ionic liquids to preorganize the substrate-catalyst complex.
  • Computational modeling : DFT calculations predict favorable binding sites for metal catalysts (e.g., Pd(0)), reducing trial-and-error experimentation .

Q. How can researchers validate the stability of this compound under high-temperature or acidic conditions for industrial-scale applications?

  • Thermogravimetric analysis (TGA) : Quantify decomposition thresholds (e.g., >200°C may degrade the sulfone group).
  • pH stability assays : Expose the compound to buffered solutions (pH 1–14) and monitor structural integrity via NMR. Acidic conditions may protonate the sulfone oxygen, leading to hydrolysis .
    Data Triangulation: Combine experimental results with computational degradation pathways (e.g., Gaussian simulations) to predict byproducts .

Notes for Methodological Rigor

  • Safety protocols : Refer to SDS guidelines for handling sulfones (e.g., avoid inhalation; use fume hoods) .
  • Data validation : Use triplicate runs for reproducibility and report confidence intervals for quantitative results .
  • Ethical compliance : Obtain IRB approval if human subjects are involved in toxicity studies .

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